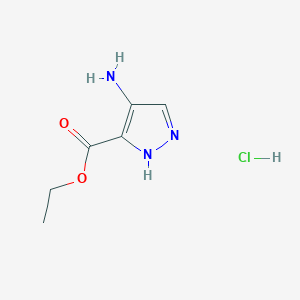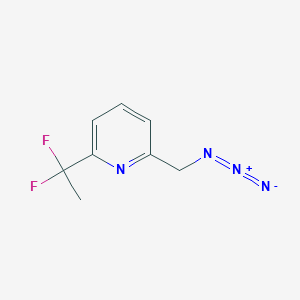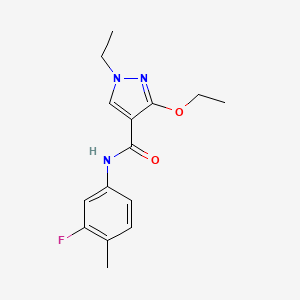
3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including any catalysts or conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Structural Analysis and Synthesis
Research on compounds structurally similar to "3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide" includes studies on their synthesis and detailed structural analysis. For instance, the study of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides showcased the geometric parameters and intermolecular interactions of these compounds, highlighting the potential of pyrazoline derivatives in various applications due to their distinct structural features (Köysal et al., 2005).
Cytotoxicity and Potential Therapeutic Applications
Several studies have explored the cytotoxic activities of pyrazole derivatives. The synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines reveal the potential therapeutic applications of these compounds. The structure-activity relationship discussed in these studies provides insights into the design of new compounds with enhanced cytotoxicity (Hassan et al., 2015).
Nematocidal and Herbicidal Activities
Pyrazole carboxamide derivatives are important in agrochemical applications due to their bioactive properties. A novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds demonstrated good nematocidal activity against M. incognita, indicating their utility in agricultural pest management. The study also highlighted the synthesis and characterization of these compounds, providing a basis for developing effective nematocides (Zhao et al., 2017).
Advanced Materials and Chemical Sensing
Research into the functionalization of pyrazole derivatives for advanced materials and chemical sensing applications has been conducted. For example, studies on the synthesis and herbicidal activity of new pyrazole-4-carboxamide derivatives reveal their potential as selective and efficient herbicides, showcasing the versatility of pyrazole compounds in developing new agricultural chemicals (Ohno et al., 2004).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.
properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-4-19-9-12(15(18-19)21-5-2)14(20)17-11-7-6-10(3)13(16)8-11/h6-9H,4-5H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFIJUPKRXQTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

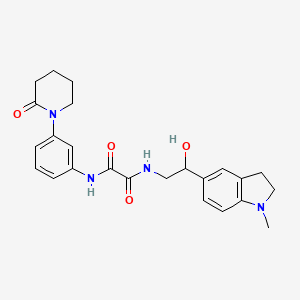
![8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2666033.png)
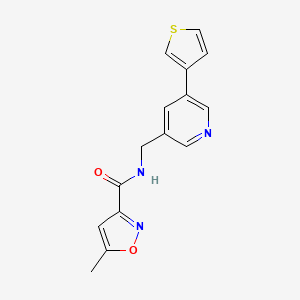
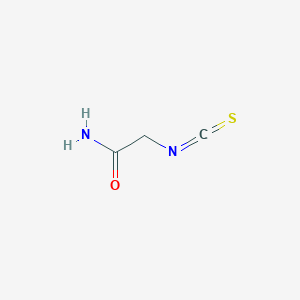
![Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate](/img/structure/B2666038.png)
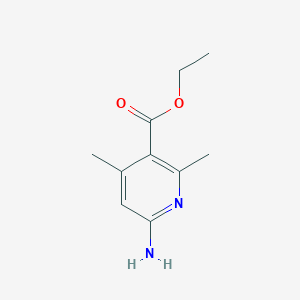
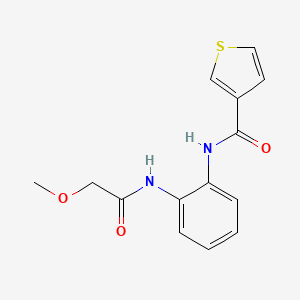
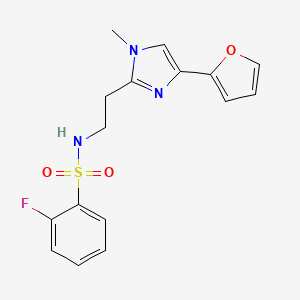
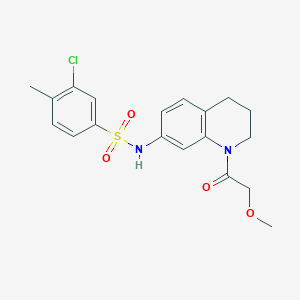
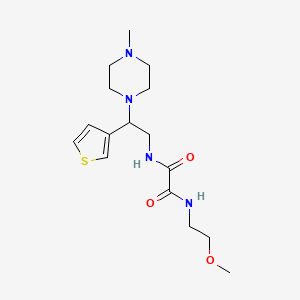
![10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B2666045.png)
![1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea](/img/structure/B2666047.png)
